4-Benzyloxy-2-nitrotoluene

Description

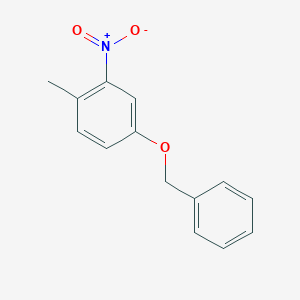

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-nitro-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-11-7-8-13(9-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMVXGHRFDVQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384263 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24239-67-6 | |

| Record name | 4-Benzyloxy-2-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-2-nitrotoluene

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-nitrotoluene, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical Properties and Data

This compound, with the chemical formula C₁₄H₁₃NO₃, is an aromatic ether. Its structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 4. This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 4-Nitrotoluene (for comparison) | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | C₇H₇NO₂ | [1] |

| Molecular Weight | 243.26 g/mol | 137.14 g/mol | [1] |

| Melting Point | Data not available | 52-54 °C | [2] |

| Boiling Point | Data not available | 238 °C | [2] |

| Solubility | Soluble in DMF | Insoluble in water; soluble in ethanol, ether, and benzene | [2][3] |

| Appearance | Pale yellow solid (inferred) | Yellowish crystals | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data Availability | Expected Key Features | Source |

| ¹³C NMR | Available on SpectraBase | Aromatic carbons (110-160 ppm), benzylic carbon (~70 ppm), methyl carbon (~20 ppm) | [4][5] |

| Infrared (IR) | Available on SpectraBase | C-O ether stretch (~1250 cm⁻¹), Ar-NO₂ symmetric and asymmetric stretches (~1350 and 1530 cm⁻¹), C-H stretches | [4][6] |

| Mass Spectrometry (MS) | Available on SpectraBase | Molecular ion peak (m/z = 243), fragmentation pattern showing loss of benzyl and nitro groups | [4] |

Synthesis of this compound

The most logical and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-hydroxy-2-nitrotoluene with a benzyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from a reliable procedure for the synthesis of the analogous compound, 6-benzyloxy-2-nitrotoluene.[7]

Materials:

-

4-Hydroxy-2-nitrotoluene

-

Benzyl bromide (or benzyl chloride)

-

Anhydrous potassium carbonate (K₂CO₃) or another suitable base (e.g., sodium hydride)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

1 N Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-2-nitrotoluene (1.0 equivalent) in anhydrous DMF.

-

Add anhydrous potassium carbonate (1.1-1.5 equivalents) to the solution.

-

Slowly add benzyl bromide (1.1 equivalents) to the stirred mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).

-

Wash the combined organic layers with 1 N NaOH solution, followed by water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from methanol to yield this compound as a solid.

Potential Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its chemical structure suggests several potential uses in organic synthesis and medicinal chemistry.

Synthetic Intermediate

The presence of a nitro group and a benzyloxy group provides two key functionalities for further chemical transformations.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, yielding 4-benzyloxy-2-aminotoluene. This amino derivative can serve as a precursor for the synthesis of various heterocyclic compounds, dyes, and other complex organic molecules.[8][9]

-

Cleavage of the Benzyl Ether: The benzyl group can be removed under various conditions (e.g., hydrogenolysis) to deprotect the hydroxyl group, yielding 4-hydroxy-2-nitrotoluene. This allows for the introduction of the benzyloxy group as a temporary protecting group during a multi-step synthesis.[10]

Role in Drug Discovery

The "benzyloxy" moiety is recognized as a significant pharmacophore in medicinal chemistry. It is present in various biologically active molecules, including inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurological disorders. The presence of this group in this compound makes it an interesting candidate for synthesis and screening in drug discovery programs.

Safety Information

No specific safety data sheet (SDS) for this compound is readily available. However, based on the known hazards of related nitroaromatic compounds, it should be handled with care.

General Precautions:

-

Toxicity: Nitroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin.

-

Irritation: May cause skin, eye, and respiratory tract irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing and reducing agents.

It is imperative to consult the safety data sheet for 4-nitrotoluene and other similar compounds before handling this compound.

Conclusion

This compound is a synthetically useful molecule with potential applications as an intermediate in the preparation of fine chemicals and pharmaceuticals. Its synthesis via the Williamson ether reaction is a straightforward and adaptable procedure. Further research into the biological activity of this compound and its derivatives could unveil new opportunities in drug discovery. This guide provides a foundational understanding for researchers and professionals working with this versatile chemical entity.

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mybiosource.com [mybiosource.com]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Benzyloxy-2-nitrotoluene: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzyloxy-2-nitrotoluene is a substituted aromatic nitro compound that serves as a key intermediate in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzyloxy group and a nitrotoluene core, makes it a versatile building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the creation of bioactive compounds. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their synthetic endeavors.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-methyl-2-nitro-4-(phenylmethoxy)benzene, is an organic compound with the molecular formula C₁₄H₁₃NO₃.[1] Its structure consists of a toluene molecule substituted with a nitro group at position 2 and a benzyloxy group at position 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-Methyl-2-nitro-4-(phenylmethoxy)benzene | |

| Synonyms | 4-Benzyloxy-1-methyl-2-nitro-benzene | [1] |

| CAS Number | 24239-67-6 | [2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][3] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Melting Point | 61–63 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in Dimethylformamide (DMF). | [5] |

| Appearance | Pale-yellow crystals | [4] |

Spectroscopic Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While specific peak data can vary slightly based on the solvent and instrument used, the following tables provide an expected range of values based on the compound's structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.50 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~7.20 | d | 1H | Ar-H |

| ~7.00 | dd | 1H | Ar-H |

| ~6.90 | d | 1H | Ar-H |

| ~5.10 | s | 2H | O-CH₂-Ph |

| ~2.50 | s | 3H | Ar-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~160 | C-O |

| ~150 | C-NO₂ |

| ~136 | Ar-C (quaternary) |

| ~135 | Ar-C (quaternary) |

| ~129 | Ar-CH |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~125 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

| ~70 | O-CH₂ |

| ~20 | CH₃ |

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1520 | Strong | N-O asymmetric stretch (nitro) |

| ~1350 | Strong | N-O symmetric stretch (nitro) |

| ~1250 | Strong | C-O-C stretch (ether) |

| ~1600, 1450 | Medium-Strong | C=C stretch (aromatic) |

Experimental Protocols: Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Williamson ether synthesis, starting from a substituted nitrophenol and benzyl chloride. The following protocol is adapted from a procedure for the synthesis of a closely related isomer and is expected to be applicable.[4]

Materials:

-

2-Methyl-3-nitrophenol (or 4-hydroxy-2-nitrotoluene)

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

1 N Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide.

-

Heat the stirred mixture to 90°C for 3 hours.

-

After cooling to room temperature, remove the majority of the DMF using a rotary evaporator.

-

Pour the oily residue into 1 N sodium hydroxide and extract with diethyl ether (3x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to yield the crude product as a yellowish solid.

-

Recrystallize the crude product from methanol, cooling to 0°C, to afford pale-yellow crystals of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex, biologically active molecules. Its utility stems from the presence of the nitro group, which can be readily reduced to an amino group, and the benzyloxy group, which can serve as a protecting group for a phenol or be a key pharmacophoric feature.

Intermediate for Bioactive Heterocycles

The reduction of the nitro group in this compound to an amine provides a key precursor for the synthesis of various heterocyclic compounds. For instance, it is a starting material in the synthesis of 4-benzyloxyindole, a protected form of 4-hydroxyindole, which is a core structure in many natural products and pharmaceuticals.[6]

Precursor for Antimycobacterial Agents

Derivatives of benzyloxy-substituted aromatic compounds have shown promise as antimycobacterial agents. For example, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. The synthesis of such compounds often involves intermediates that can be derived from this compound.

Role in the Development of Kinase Inhibitors and Antiviral Agents

The benzyloxy-nitrotoluene scaffold can be found in the structure of various kinase inhibitors and antiviral compounds. The synthesis of these complex molecules often proceeds through a multi-step pathway where a molecule like this compound can serve as an early-stage building block.

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the field of drug discovery and development. Its straightforward synthesis and the versatility of its functional groups allow for the construction of a diverse range of complex and biologically active molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and role as a precursor to potential therapeutic agents. The presented data and protocols are intended to be a valuable resource for researchers and scientists working in the field of medicinal chemistry.

References

4-Benzyloxy-2-nitrotoluene CAS number lookup

CAS Number: 24239-67-6

This technical guide provides a comprehensive overview of 4-Benzyloxy-2-nitrotoluene, a key chemical intermediate. It is intended for researchers, scientists, and professionals involved in organic synthesis and drug development. This document outlines the compound's physicochemical properties, detailed synthetic protocols, and its potential applications in medicinal chemistry.

Physicochemical and Spectroscopic Data

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 24239-67-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1] |

| Molecular Weight | 243.26 g/mol | [1] |

| MDL Number | MFCD00100651 | [1] |

| Melting Point | Data not available. For comparison, the melting point of the isomeric 6-Benzyloxy-2-nitrotoluene is 61-63 °C.[2] | |

| Boiling Point | Data not available. For comparison, the boiling point of 4-nitrotoluene is 238.3 °C.[3] | |

| Solubility | Soluble in Dimethylformamide (DMF). |

Table 2: Computational Chemistry Data

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [4] |

| logP (octanol-water partition coefficient) | 3.48222 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Rotatable Bonds | 4 | [4] |

Table 3: Spectroscopic Data Summary

| Technique | Data Availability and Expected Features | Source |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectra are available in online databases. Expected signals would include those for the methyl carbon, aromatic carbons (with shifts influenced by the nitro and benzyloxy substituents), the benzylic methylene carbon, and the carbons of the benzyl ring. | [1] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available. Characteristic absorption bands would be expected for the nitro group (asymmetric and symmetric stretching), aromatic C-H stretching, C-O-C ether linkage, and C=C aromatic ring stretching. | [1][5] |

| Mass Spectrometry (MS) | Gas chromatography-mass spectrometry (GC/MS) data is available. The molecular ion peak would be expected at m/z = 243. Fragmentation patterns would likely involve the loss of the benzyl group or parts of the nitro group. | [1] |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthesis can be projected based on the well-established Williamson ether synthesis, adapting a procedure for the closely related isomer, 6-Benzyloxy-2-nitrotoluene.[2]

Proposed Synthesis of this compound via Williamson Ether Synthesis

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

4-Methyl-3-nitrophenol

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

1 N Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Toluene

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Methyl-3-nitrophenol (1.0 eq), benzyl chloride (1.1 eq), and anhydrous potassium carbonate (1.0 eq) in dimethylformamide (DMF).

-

Reaction: Heat the stirred mixture to 90 °C for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the DMF using a rotary evaporator.

-

Extraction: Pour the resulting oily residue into a 1 N sodium hydroxide solution. Extract the aqueous mixture with diethyl ether (3 times).

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent to yield the crude product.

-

Purification: Recrystallize the crude solid from methanol to obtain pure this compound.

Role in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the "benzyloxy" pharmacophore. This moiety is found in a variety of biologically active molecules, including inhibitors of key enzymes such as monoamine oxidase (MAO) and various protein kinases.

The nitro group on the toluene ring is a versatile functional group that can be readily reduced to an amine. This amine can then be used in a variety of coupling reactions to build more complex molecular architectures, making this compound a useful starting material for the synthesis of compound libraries for drug screening.

Caption: Role as a medicinal chemistry building block.

References

Technical Guide: Physicochemical Properties of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the core physicochemical properties of 4-Benzyloxy-2-nitrotoluene, a key organic compound. The information is presented to support research and development activities where precise molecular data is essential.

Chemical Identity and Molecular Formula

This compound is an aromatic compound characterized by a toluene core substituted with both a nitro group and a benzyloxy group. Accurate identification is critical for experimental reproducibility and regulatory compliance. The compound's key identifiers are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 1-Methyl-2-nitro-4-phenylmethoxy-benzene | [1] |

| CAS Number | 22424-58-4 | [2] |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2][3] |

Molecular Weight and Physicochemical Properties

The molecular weight is a fundamental property derived from the molecular formula. It is crucial for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and analytical characterizations.

| Property | Value | Source |

| Molecular Weight | 243.26 g/mol | [2][4] |

| Exact Mass | 243.089543 g/mol | [1][4] |

| Appearance | Crystalline Solid | [5] |

| Melting Point | 60-62 °C | [3] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [2] |

Calculation of Molecular Weight

The molecular weight (molar mass) is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₄H₁₃NO₃).

-

Carbon (C): 14 atoms × 12.011 u = 168.154 u

-

Hydrogen (H): 13 atoms × 1.008 u = 13.104 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 3 atoms × 15.999 u = 47.997 u

-

Total Molecular Weight: 168.154 + 13.104 + 14.007 + 47.997 = 243.262 g/mol

The following diagram illustrates the logical relationship for determining the molecular weight from the compound's formula.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the standard analytical technique for determining the exact mass of a compound, thereby confirming its molecular weight and identity.

Objective: To verify the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the this compound standard. Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution. Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Infusion: Introduce the diluted sample into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Ionize the sample molecules. In positive ion mode, this typically results in the formation of a protonated molecular ion [M+H]⁺.

-

Source Parameters:

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizing Gas (N₂): 1.0 - 1.5 L/min

-

Drying Gas (N₂): 8 - 12 L/min, 300 - 350 °C

-

-

-

Mass Analysis: Separate the generated ions in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The expected m/z for this ion would be approximately 244.097 (Calculated Exact Mass of 243.0895 + Mass of H⁺). The experimentally determined mass should align with the theoretical exact mass within a narrow tolerance (e.g., < 5 ppm).

The workflow for this experimental procedure is outlined in the diagram below.

References

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Benzyloxy-2-nitrotoluene, a key intermediate in various synthetic applications. This document compiles available data on its physical characteristics, outlines detailed experimental protocols for property determination, and presents a logical workflow for its synthesis.

Core Physical and Chemical Data

This compound, also identified as 5-Benzyloxy-2-nitrotoluene or by its CAS Number 22424-58-4, is an aromatic organic compound.[1][2] Its structure incorporates a toluene backbone substituted with both a benzyloxy and a nitro group.

Data Presentation: Physical Property Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties are derived from experimental data, others are based on computational predictions and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | [1][2] |

| Molecular Weight | 243.26 g/mol | [1][2] |

| Appearance | Light yellow solid | [3] |

| Melting Point | 491.26 K (218.11 °C) | Calculated (Joback Method)[1] |

| Boiling Point | 757.30 K (484.15 °C) | Calculated (Joback Method)[1] |

| Solubility | Insoluble in water. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 3.482 | Calculated (Crippen Method)[1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections describe standard experimental protocols that can be applied to this compound.

1. Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, and a sample of purified this compound.

-

Procedure:

-

A small amount of the dry, crystalline this compound is packed into the sealed end of a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. This range represents the melting point of the substance.

-

2. Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-boiling point method.

-

Apparatus: A small distillation apparatus including a round-bottom flask, a condenser, a thermometer, and a heating mantle, or a Thiele tube for micro-determination.

-

Procedure (Simple Distillation):

-

A sample of this compound is placed in the round-bottom flask along with boiling chips.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser.

-

The sample is heated gently.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer, resulting in a stable temperature reading, is recorded as the boiling point.

-

3. Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, starting from 4-hydroxy-2-nitrotoluene and benzyl bromide.

-

Materials: 4-hydroxy-2-nitrotoluene, benzyl bromide, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).

-

Procedure:

-

4-hydroxy-2-nitrotoluene is dissolved in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Anhydrous potassium carbonate is added to the solution to act as a base.

-

Benzyl bromide is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

-

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxy-2-nitrotoluene. Due to the absence of specific quantitative solubility data in publicly available literature, this document infers the solubility profile based on the known properties of structurally similar compounds, such as nitrotoluenes. It also outlines detailed experimental protocols for determining solubility and presents a logical workflow for these procedures.

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar nitro group and a large non-polar benzyloxy group, suggests it will be more soluble in organic solvents than in polar solvents like water. The presence of the bulky benzyl group is expected to significantly influence its solubility compared to simpler nitrotoluenes.

Based on the solubility of related compounds like o-nitrotoluene, m-nitrotoluene, and p-nitrotoluene, the expected qualitative solubility of this compound in common laboratory solvents is summarized below.[1][2][3] It is important to note that these are predictions and should be confirmed by experimental data.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic benzyloxy and nitrotoluene moieties dominate the molecule's character, making it poorly soluble in water.[1][3] |

| Methanol | Sparingly Soluble | The presence of the polar nitro group may allow for some interaction, but the overall non-polar character will limit solubility. | |

| Ethanol | Soluble | Generally, substituted nitrotoluenes show good solubility in ethanol.[2][3] | |

| Polar Aprotic | Acetone | Soluble | Acetone is a good solvent for many organic compounds, including nitrotoluenes.[2][3] |

| Acetonitrile | Soluble | Expected to be a suitable solvent due to its ability to dissolve a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving many non-polar and polar organic compounds. | |

| Tetrahydrofuran (THF) | Soluble | A common aprotic ether that is a good solvent for many organic molecules. | |

| Non-Polar | Toluene | Soluble | The "like dissolves like" principle suggests good solubility due to structural similarities.[2] |

| Hexane | Sparingly Soluble | While non-polar, the presence of the polar nitro group may reduce solubility in very non-polar aliphatic hydrocarbons.[1] | |

| Diethyl Ether | Soluble | Substituted nitrotoluenes are generally soluble in diethyl ether.[3] | |

| Chloroform | Soluble | A common solvent for a wide range of organic compounds.[3] | |

| Dichloromethane (DCM) | Soluble | Expected to be a good solvent due to its ability to dissolve many organic compounds. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.

2.1. Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific temperature (typically room temperature).

Materials:

-

This compound

-

A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Graduated cylinder or micropipettes

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[4]

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake the test tube for at least 60 seconds.[5] A vortex mixer can be used for more consistent agitation.

-

Visually inspect the solution against a contrasting background to see if the solid has completely dissolved.

-

If the solid dissolves completely, it is considered soluble .

-

If some of the solid dissolves but a noticeable amount remains, it is sparingly soluble .

-

If no significant amount of the solid dissolves, it is insoluble .

-

Record the observations for each solvent tested.

2.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a given temperature.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent(s)

-

Scintillation vials or other sealable glass containers

-

Thermostatically controlled shaker or water bath

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials for sample collection

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Add an excess amount of this compound to a scintillation vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Allow the vial to stand undisturbed at the set temperature for several hours to let the undissolved solid settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any solid particles.

-

Transfer the filtered solution to a pre-weighed vial.

-

Determine the mass of the transferred solution.

-

Evaporate the solvent from the vial under reduced pressure using a vacuum oven or in a desiccator until a constant weight of the solid solute is achieved.

-

Weigh the vial containing the dry solid to determine the mass of the dissolved this compound.

-

Calculate the solubility in terms of g/100 mL, mg/L, or mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

References

An In-depth Technical Guide to the Melting Point of 4-Benzyloxy-2-nitrotoluene Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of 4-Benzyloxy-2-nitrotoluene, with a primary focus on its melting point. This document is intended to serve as a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction

This compound is an aromatic organic compound that serves as a key intermediate in the synthesis of various more complex molecules. Its structure, featuring a benzyloxy group and a nitrotoluene core, makes it a versatile building block in medicinal chemistry and materials science. Accurate knowledge of its physical properties, such as the melting point, is fundamental for its purification, identification, and application in further chemical transformations. The melting point of a crystalline solid is a critical indicator of its purity, and understanding this property is essential for quality control and the development of robust synthetic protocols.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₃ | - |

| Molecular Weight | 243.26 g/mol | - |

| Melting Point | 60-62 °C | [1] |

| Appearance | Pale yellow crystalline solid | - |

| Solubility | Soluble in Dimethylformamide (DMF) | [1] |

Experimental Protocols

The determination of a melting point is a standard procedure in organic chemistry to assess the purity of a crystalline compound. A sharp melting range typically indicates a high degree of purity, while a broad melting range suggests the presence of impurities.

3.1. General Protocol for Melting Point Determination

A standard method for determining the melting point of a crystalline solid like this compound involves the use of a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline this compound is finely crushed into a powder. This powder is then packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube containing the sample is placed into the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C per minute) starting from about 20 °C below the approximate melting point.

-

Melting Range: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has completely melted. For pure this compound, this range is expected to be narrow, for instance, within a 1-2 °C range.

3.2. Synthesis and Crystallization of this compound

-

Reaction Setup: In a round-bottom flask, 4-hydroxy-2-nitrotoluene is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base, typically a carbonate like potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group.

-

Addition of Benzylating Agent: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The reaction is typically stirred at an elevated temperature (e.g., 60-100 °C) to facilitate the nucleophilic substitution reaction.

-

Work-up and Isolation: After the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC), the reaction mixture is cooled, and water is added to quench the reaction. The product is then extracted into an organic solvent such as ethyl acetate. The organic layer is washed with water and brine, dried over an anhydrous salt like sodium sulfate (Na₂SO₄), and the solvent is removed under reduced pressure.

-

Crystallization: The crude this compound is then purified by recrystallization. A suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, is used. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce the formation of crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Visualized Workflow and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the logical flow of the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Generalized reaction pathway for the synthesis of this compound.

References

IUPAC name for 4-Benzyloxy-2-nitrotoluene

An In-depth Technical Guide to 4-(Benzyloxy)-1-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Benzyloxy)-1-methyl-2-nitrobenzene, commonly known as 4-Benzyloxy-2-nitrotoluene, is an aromatic organic compound that serves as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a protected phenol and a nitro group on a toluene backbone, makes it a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and pharmacologically active agents. The nitro group can be readily reduced to an amine, and the benzyl ether can be cleaved to reveal a hydroxyl group, providing two key functional handles for further chemical transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on methodologies relevant to drug discovery and development.

Chemical and Physical Properties

The physical and chemical properties of 4-(Benzyloxy)-1-methyl-2-nitrobenzene are essential for its handling, storage, and application in chemical reactions. A summary of these properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 4-(Benzyloxy)-1-methyl-2-nitrobenzene | [1] |

| Synonyms | This compound | [1] |

| CAS Number | 24239-67-6 | [1] |

| Molecular Formula | C₁₄H₁₃NO₃ | [2] |

| Molecular Weight | 243.26 g/mol | [2] |

| Appearance | Pale-yellow solid/crystals | |

| Melting Point | 61–63 °C | |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 52.37 Ų | [2] |

| logP | 3.48222 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 4 | [2] |

Synthesis of 4-(Benzyloxy)-1-methyl-2-nitrobenzene

The most common and well-documented synthesis of this compound is via the Williamson ether synthesis, starting from 4-methyl-3-nitrophenol (or its isomer 2-methyl-3-nitrophenol, depending on the desired substitution pattern) and benzyl chloride.

Experimental Protocol: Etherification of 2-Methyl-3-nitrophenol

This protocol is adapted from a procedure published in Organic Syntheses, a highly reliable source for detailed and reproducible experimental methods.

Materials:

-

2-Methyl-3-nitrophenol (0.81 mol)

-

Benzyl chloride (0.90 mol)

-

Anhydrous potassium carbonate (K₂CO₃) (0.81 mol)

-

Dimethylformamide (DMF) (800 mL)

-

1 N Sodium hydroxide (NaOH) (400 mL)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

Procedure:

-

A mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide is stirred and heated at 90°C for 3 hours.

-

The bulk of the DMF is removed using a rotary evaporator under reduced pressure (20 mm).

-

The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted three times with 800 mL of ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield a yellowish solid (203.5 g).

-

The crude product is recrystallized from 1 L of methanol, cooled to 0°C, to afford pale-yellow crystals of 6-benzyloxy-2-nitrotoluene (a positional isomer, the protocol for the title compound is analogous). For this compound, the starting material would be 4-methyl-3-nitrophenol.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

References

A Technical Guide to the Applications of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-2-nitrotoluene is a substituted aromatic nitro compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a benzyloxy protecting group and a reactive nitro group on a toluene scaffold, allows for a range of chemical transformations. This guide provides a comprehensive review of the known applications of this compound, with a focus on its utility in the synthesis of heterocyclic compounds, particularly indoles, which are prevalent in many biologically active molecules. This document details experimental protocols, presents quantitative data, and visualizes synthetic pathways to facilitate its use in research and development.

Core Application: Synthesis of 4-Benzyloxyindole

The most well-documented application of this compound is its role as a key precursor in the synthesis of 4-benzyloxyindole.[1] This protected indole is a valuable building block for various natural products and pharmaceutical agents. The synthesis proceeds through a multi-step sequence involving the formation of an enamine followed by reductive cyclization.

Experimental Protocols

1. Synthesis of this compound

A stirred mixture of 2-methyl-3-nitrophenol (124.7 g, 0.81 mol), benzyl chloride (113.2 g, 0.90 mol), and anhydrous potassium carbonate (112.2 g, 0.81 mol) in 800 mL of dimethylformamide (DMF) is heated to 90°C for 3 hours.[1] The majority of the DMF is then removed using a rotary evaporator. The resulting oily residue is poured into 400 mL of 1 N sodium hydroxide and extracted three times with 800 mL of ether. The combined ether extracts are dried over sodium sulfate, filtered, and evaporated to yield a yellowish solid. Recrystallization from 1 L of methanol at 0°C affords this compound as pale-yellow crystals.[1]

2. Synthesis of (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene

To a solution of this compound (175.4 g, 0.72 mol) in 400 mL of DMF, N,N-dimethylformamide dimethyl acetal (102.5 g, 0.84 mol) and pyrrolidine (59.8 g, 0.84 mol) are added.[1] The solution is refluxed at 110°C for 3 hours under a nitrogen atmosphere. After cooling to room temperature, the volatile components are removed on a rotary evaporator. The resulting red residue is dissolved in 200 mL of methylene chloride and 1.60 L of methanol. The solution is concentrated to approximately 1.40 L and then cooled to 5°C to induce crystallization.[1]

3. Synthesis of 4-Benzyloxyindole

To a stirred solution of (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene (162.2 g, 0.50 mol) in 1 L of tetrahydrofuran (THF) and 1 L of methanol at 30°C under a nitrogen atmosphere, 10 mL of Raney nickel is added, followed by 44 mL (0.75 mol) of 85% hydrazine hydrate. The reaction is exothermic, and the temperature is maintained between 45 and 50°C. Two additional portions of hydrazine hydrate (44 mL each) are added after 30 and 60 minutes. The mixture is stirred for an additional 2 hours while maintaining the temperature. After cooling, the catalyst is removed by filtration through Celite, and the filtrate is evaporated. The residue is purified by column chromatography on silica gel.[1]

Data Presentation

| Step | Product | Starting Material | Yield (%) | Melting Point (°C) |

| 1. Benzylation | This compound | 2-Methyl-3-nitrophenol | 90 | 61–63 |

| 2. Enamine Formation | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | This compound | 95 | 87–89 |

| 3. Reductive Cyclization | 4-Benzyloxyindole | (E)-6-Benzyloxy-2-nitro-β-pyrrolidinostyrene | 70–75 | 48–50 |

Table 1: Summary of quantitative data for the synthesis of 4-benzyloxyindole.[1]

Visualization of Synthetic Pathway

Other Potential Applications and Derivatives

While the synthesis of 4-benzyloxyindole is the primary application, the chemical structure of this compound suggests other potential uses as a synthetic intermediate. Nitroarenes are versatile precursors in organic synthesis, often utilized for the production of anilines which are key components in dyes, pharmaceuticals, and agrochemicals.[2][3]

The reduction of the nitro group in this compound would yield 4-benzyloxy-2-methylaniline. This aniline derivative could serve as a building block for various heterocyclic systems or be used in coupling reactions to generate more complex molecular architectures. For instance, anilines are common starting materials for the synthesis of quinolines, benzodiazepines, and other pharmacologically relevant scaffolds.

Furthermore, the benzyloxy group can be cleaved under various conditions to reveal a phenol, which can be further functionalized. This adds another layer of synthetic versatility to derivatives of this compound.

Logical Relationship of Functional Group Transformations

Conclusion

This compound is a valuable and specialized chemical intermediate with a well-established and highly detailed application in the synthesis of 4-benzyloxyindole. The provided experimental protocols and quantitative data offer a clear guide for its use in this context. While other direct applications are not extensively reported in the literature, its chemical structure holds significant potential for the synthesis of other functionalized molecules, particularly aniline derivatives. Researchers and drug development professionals can leverage the reactivity of both the nitro and benzyloxy groups to design and synthesize novel compounds with potential biological activity. Further exploration of the synthetic utility of this compound beyond indole synthesis could open up new avenues for its application in medicinal chemistry and materials science.

References

Methodological & Application

Synthesis Protocol for 4-Benzyloxy-2-nitrotoluene

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Benzyloxy-2-nitrotoluene, a valuable intermediate in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely used method for the preparation of ethers. This reaction involves the O-alkylation of 4-hydroxy-2-nitrotoluene with a benzyl halide in the presence of a base. This application note includes a comprehensive experimental procedure, tables of reactants and their properties, and a visual representation of the synthesis workflow.

Introduction

This compound is a key building block in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds. The presence of the nitro and benzyl groups allows for a wide range of subsequent chemical transformations. The synthesis described herein utilizes the Williamson ether synthesis, an SN2 reaction where a phenoxide ion displaces a halide from a benzyl halide to form an ether.[1][2][3] This method is known for its efficiency and broad applicability in both laboratory and industrial settings.[2]

Reaction Scheme

The synthesis of this compound proceeds via the reaction of 4-hydroxy-2-nitrotoluene with benzyl chloride in the presence of potassium carbonate as a base and N,N-dimethylformamide (DMF) as the solvent.

Reaction: 4-hydroxy-2-nitrotoluene + Benzyl chloride → this compound

Data Presentation

Table 1: Reactants and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-hydroxy-2-nitrotoluene | 4-Methyl-3-nitrophenol | C₇H₇NO₃ | 153.14 | Starting Material |

| Benzyl chloride | (Chloromethyl)benzene | C₇H₇Cl | 126.58 | Reagent |

| Potassium carbonate | Potassium carbonate | K₂CO₃ | 138.21 | Base |

| N,N-Dimethylformamide | N,N-Dimethylformamide | C₃H₇NO | 73.09 | Solvent |

| This compound | 1-(Benzyloxy)-4-methyl-2-nitrobenzene | C₁₄H₁₃NO₃ | 243.26 | Product |

Table 2: Experimental Parameters

| Parameter | Value |

| Molar Ratio (4-hydroxy-2-nitrotoluene : Benzyl chloride : K₂CO₃) | 1 : 1.1 : 1.1 |

| Reaction Temperature | 90 °C |

| Reaction Time | 3 hours |

| Solvent Volume | Approx. 10 mL per gram of starting material |

Experimental Protocol

Materials:

-

4-hydroxy-2-nitrotoluene

-

Benzyl chloride[4]

-

Anhydrous potassium carbonate (K₂CO₃)[4]

-

N,N-Dimethylformamide (DMF)[4]

-

Diethyl ether

-

1 N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 4-hydroxy-2-nitrotoluene, anhydrous potassium carbonate, and N,N-dimethylformamide (DMF).

-

Addition of Reagent: While stirring the mixture, add benzyl chloride dropwise to the flask.

-

Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with stirring for 3 hours.[4] Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the bulk of the DMF using a rotary evaporator.[4]

-

Workup - Extraction: Pour the oily residue into a 1 N sodium hydroxide solution and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.[4]

-

Workup - Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent to obtain the crude product as a yellowish solid.[4]

-

Purification: Recrystallize the crude product from methanol to afford pure this compound as pale-yellow crystals.[4]

Characterization:

The final product can be characterized by various spectroscopic methods. Spectral data for this compound is available in public databases.[5][6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 4-Benzyloxyindole from 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxyindole is a valuable intermediate in medicinal chemistry and drug development, serving as a precursor for a wide range of biologically active molecules, including inhibitors of hepatitis C virus (HCV) and potential anticancer agents.[1][2][3] Its synthesis is of significant interest, and one of the most efficient methods is the Leimgruber-Batcho indole synthesis. This method starts from an ortho-nitrotoluene derivative, which undergoes condensation with a formamide acetal to form an enamine, followed by a reductive cyclization to yield the indole ring system.[1][4]

These application notes provide a detailed protocol for the synthesis of 4-benzyloxyindole, commencing with the preparation of the key starting material, 4-benzyloxy-2-nitrotoluene. The overall synthesis is a multi-step process beginning from commercially available 4-methylphenol (p-cresol).

Overall Synthesis Pathway

The synthesis of 4-benzyloxyindole is achieved through a three-stage process. First, the starting material, this compound, is prepared in two steps from p-cresol. This is followed by the two-step Leimgruber-Batcho indole synthesis.

Figure 1: Overall workflow for the synthesis of 4-benzyloxyindole.

Quantitative Data Summary

The following tables summarize the reactants, conditions, and expected yields for each step of the synthesis.

Table 1: Synthesis of this compound

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) |

| 1 | Nitration | 4-Methylphenol | Nitric Acid, Sulfuric Acid | Acetic Acid | 0-5 °C | 2 h | ~60-70 |

| 2 | Benzylation | 4-Methyl-2-nitrophenol | Benzyl Bromide, K₂CO₃ | DMF | 90 °C | 3 h | ~90 |

Table 2: Leimgruber-Batcho Synthesis of 4-Benzyloxyindole

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. | Time | Yield (%) |

| 3 | Enamine Formation | This compound | DMFDMA, Pyrrolidine | DMF | 110 °C | 3 h | ~95 |

| 4 | Reductive Cyclization | (E)-Intermediate | Raney® Ni, Hydrazine Hydrate | THF/Methanol | 45-50 °C | 3 h | ~96 |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-nitrophenol

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 4-methylphenol (1 eq.) in glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (catalytic amount) dropwise, ensuring the temperature does not exceed 5 °C.

-

Reaction: Stir the mixture at 0-5 °C for 2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and stir until the ice has melted. The yellow solid product will precipitate.

-

Purification: Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound

-

Preparation: To a stirred mixture of 4-methyl-2-nitrophenol (1 eq.) and anhydrous potassium carbonate (1.1 eq.) in dimethylformamide (DMF), add benzyl bromide (1.1 eq.).[3]

-

Reaction: Heat the mixture at 90 °C for 3 hours.[5] Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from methanol to afford pale-yellow crystals.[5]

Protocol 3: Synthesis of (E)-1-(4-(Benzyloxy)-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethen-1-amine (Enamine Intermediate)

This protocol is adapted from the synthesis of the analogous 6-benzyloxy isomer.[5]

-

Preparation: In a flask under a nitrogen atmosphere, dissolve this compound (1 eq.) in DMF.

-

Addition of Reagents: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq.) and pyrrolidine (1.2 eq.) to the solution.[5] The addition of pyrrolidine significantly accelerates the reaction.[5]

-

Reaction: Heat the solution at reflux (approx. 110 °C) for 3 hours.[5]

-

Work-up: Cool the reaction mixture to room temperature and remove the volatile components on a rotary evaporator.

-

Purification: Dissolve the red residue in a minimal amount of dichloromethane and add methanol. Concentrate the solution and cool to 5 °C to induce crystallization. Filter the red crystals and wash with cold methanol to obtain the desired enamine.[5]

Protocol 4: Synthesis of 4-Benzyloxyindole

This protocol is adapted from the synthesis of the analogous 6-benzyloxy isomer.[5]

-

Preparation: In a flask under a nitrogen atmosphere, dissolve the enamine intermediate from Protocol 3 (1 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and methanol.

-

Catalyst Addition: Add a slurry of Raney® Nickel (approx. 10 mL per 0.5 mol of substrate) to the solution.[5]

-

Reduction: While stirring, add 85% hydrazine hydrate (1.5 eq.) portion-wise. A vigorous evolution of gas and a temperature increase to ~45-50 °C will be observed. Maintain this temperature with a water bath.[5]

-

Reaction: Continue stirring for 2-3 hours after the final addition of hydrazine.

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with methylene chloride.

-

Purification: Evaporate the filtrate and dry the residue by co-evaporation with toluene. Purify the crude product by silica gel column chromatography using a toluene-cyclohexane solvent system to afford 4-benzyloxyindole as a white solid.[5]

Reaction Mechanism

The core of this synthesis is the Leimgruber-Batcho reductive cyclization. The mechanism involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization and subsequent elimination of pyrrolidine to form the aromatic indole ring.

Figure 2: Mechanism of the reductive cyclization step.

Safety and Handling

-

Nitration: Nitric and sulfuric acids are highly corrosive. Perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control.

-

Solvents: DMF is a skin and respiratory irritant. Handle in a fume hood. Ethers are highly flammable.

-

Reagents: Benzyl bromide is a lachrymator. Raney® Nickel is pyrophoric and should be handled as a slurry in water or alcohol. Hydrazine hydrate is toxic and corrosive. Handle all chemicals with appropriate caution and refer to their Safety Data Sheets (SDS).

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. spectrabase.com [spectrabase.com]

- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Reductive Cyclization of 4-Benzyloxy-2-nitrotoluene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The synthesis of substituted quinolines is, therefore, a critical endeavor in drug discovery. One effective strategy for the synthesis of quinolines is the reductive cyclization of ortho-substituted nitroarenes. This document provides detailed application notes and experimental protocols for the synthesis of 6-benzyloxy-8-methylquinoline from 4-benzyloxy-2-nitrotoluene, a multi-step process involving the reduction of a nitro group followed by a cyclization reaction to form the quinoline ring system.

Overall Synthetic Scheme

The synthesis of 6-benzyloxy-8-methylquinoline from this compound proceeds in two main stages:

-

Synthesis of the Starting Material: Preparation of this compound from 4-methyl-3-nitrophenol.

-

Reductive Cyclization: In situ reduction of the nitro group of this compound to form 4-benzyloxy-2-methylaniline, followed by a Doebner-von Miller type cyclization with an α,β-unsaturated aldehyde (crotonaldehyde) to yield the final quinoline product.

Data Presentation

Table 1: Summary of Reaction Steps and Yields

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | O-Benzylation | 4-Methyl-3-nitrophenol | This compound | Benzyl chloride, K₂CO₃, DMF | 90 |

| 2 | Reductive Cyclization | This compound | 6-Benzyloxy-8-methylquinoline | Fe, HCl, Ethanol, Crotonaldehyde | 50-60 (estimated) |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Spectroscopic Data |

| This compound | C₁₄H₁₃NO₃ | 243.26 | Pale-yellow crystals | 61-63 | ¹H NMR, ¹³C NMR, IR |

| 6-Benzyloxy-8-methylquinoline | C₁₇H₁₅NO | 249.31 | Yellow solid | (Not Reported) | ¹H NMR, ¹³C NMR, MS |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure for a similar compound.

Materials:

-

4-Methyl-3-nitrophenol

-

Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

1 N Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Methanol

-

Round-bottom flask

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 4-methyl-3-nitrophenol (0.81 mol), benzyl chloride (0.90 mol), and anhydrous potassium carbonate (0.81 mol) in 800 mL of DMF.

-

Heat the stirred mixture at 90°C for 3 hours.

-

Remove the majority of the DMF using a rotary evaporator.

-

Pour the oily residue into 400 mL of 1 N NaOH and extract with diethyl ether (3 x 800 mL).

-

Combine the ether extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and evaporate the solvent to obtain a yellowish solid.

-

Recrystallize the crude product from 1 L of methanol, cooling to 0°C, to yield pale-yellow crystals of this compound. A typical yield is around 90%.

Protocol 2: Reductive Cyclization to 6-Benzyloxy-8-methylquinoline

This protocol is a representative procedure based on the Doebner-von Miller reaction.

Materials:

-

This compound

-

Iron powder (Fe)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Crotonaldehyde

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).

-

Add iron powder (40 mmol) to the solution.

-

Slowly add concentrated hydrochloric acid (2 mL) to the stirred mixture.

-

Heat the reaction mixture to reflux.

-

To the refluxing mixture, add crotonaldehyde (12 mmol) dropwise over 30 minutes.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the iron residues.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the residue with water and neutralize with a sodium hydroxide solution until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent to obtain the crude 6-benzyloxy-8-methylquinoline.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Proposed reaction pathway for the synthesis of 6-benzyloxy-8-methylquinoline.

Application Notes and Protocols for the Characterization of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methods for the characterization of 4-Benzyloxy-2-nitrotoluene. The protocols outlined below are based on established analytical techniques for nitroaromatic compounds and can be used as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust technique for assessing the purity of this compound and for quantifying it in reaction mixtures or final products. A reversed-phase HPLC method is generally suitable for this compound.

Experimental Protocol: HPLC

A typical HPLC method for the analysis of nitrotoluene isomers can be adapted for this compound.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis Detector |

| Detection Wavelength | 254 nm |

| Sample Preparation | Dissolve an accurately weighed sample in the mobile phase to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is well-suited for the analysis of this compound, providing both chromatographic separation and mass spectrometric identification.

Experimental Protocol: GC-MS

The following protocol is a starting point for the GC-MS analysis of nitrotoluene derivatives.[1]

| Parameter | Condition |

| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 split ratio) |

| Injection Volume | 1 µL |

| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 50-350 amu |

| Sample Preparation | Dissolve the sample in a suitable solvent such as dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. Spectral data for this compound is available on databases such as SpectraBase.[2][3]

¹H NMR Spectral Data (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ | ~2.4 | s | - |

| O-CH₂ | ~5.1 | s | - |

| Aromatic-H (nitrotoluene ring) | 6.9 - 7.8 | m | - |

| Aromatic-H (benzyl ring) | 7.2 - 7.5 | m | - |

¹³C NMR Spectral Data

A ¹³C NMR spectrum for this compound is available on SpectraBase.[2][3] The spectrum will show distinct signals for the methyl carbon, the benzylic methylene carbon, and the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic rings. A vapor phase IR spectrum is available on SpectraBase.[2][4]

FTIR Spectral Data Interpretation

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |

| C-O-C (Ether) | Stretch | 1000 - 1300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aliphatic C-H (CH₃, CH₂) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and characteristic fragment ions would be observed. A GC-MS spectrum is available on SpectraBase.[2]

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄H₁₃NO₃ |

| Molecular Weight | 243.26 g/mol |

| Expected [M]⁺ Peak (m/z) | 243 |

| Major Fragment Ions (m/z) | 91 (tropylium ion from benzyl group), fragments corresponding to loss of NO₂, and other characteristic cleavages. |

Visualizations

Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Relationship of Analytical Methods

References

Application Note: 1H NMR Spectrum Analysis of 4-Benzyloxy-2-nitrotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Benzyloxy-2-nitrotoluene. The following sections outline the predicted spectral data, a comprehensive experimental protocol for sample preparation and data acquisition, and a logical workflow for spectral interpretation. This guide is intended to assist researchers in the structural elucidation and characterization of similar aromatic compounds.

Disclaimer: The ¹H NMR spectral data presented in this document is a prediction based on established principles of NMR spectroscopy and data from analogous compounds. Publicly available experimental spectra for this compound were not found at the time of this writing.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the chemical shifts of aromatic protons and typical coupling constants observed in similar molecular fragments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.95 | d | 8.8 | 1H |

| H-3 | 7.55 | d | 2.5 | 1H |

| H-5 | 7.15 | dd | 8.8, 2.5 | 1H |

| H-2', H-6' (Phenyl) | 7.45 - 7.30 | m | - | 5H |

| H-3', H-4', H-5' (Phenyl) | 7.45 - 7.30 | m | - | |

| -OCH₂- (Benzyl) | 5.15 | s | - | 2H |

| -CH₃ (Toluene) | 2.50 | s | - | 3H |

Experimental Protocols

This section details the methodology for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

I. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

-

Homogenization: Gently vortex or sonicate the vial to ensure the sample is completely dissolved and the solution is homogeneous.

-

Filtering: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This prevents magnetic field distortions caused by solid impurities.

-

Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Pulse Program | zg30 or similar |

| Solvent | CDCl₃ |

| Temperature | 298 K (25 °C) |

| Number of Scans (NS) | 16 - 64 |

| Relaxation Delay (D1) | 2.0 s |

| Acquisition Time (AQ) | ~4 s |

| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) |

| Receiver Gain (RG) | Autogain |

Spectral Interpretation and Signaling Pathways

The interpretation of the ¹H NMR spectrum of this compound involves assigning the observed signals to the corresponding protons in the molecule. The electron-withdrawing nitro group (-NO₂) and the electron-donating benzyloxy group (-OCH₂Ph) significantly influence the chemical shifts of the aromatic protons on the nitrotoluene ring.